molecular formula C10H11NO2 B1341999 Methyl isoindoline-5-carboxylate CAS No. 742666-57-5

Methyl isoindoline-5-carboxylate

Cat. No. B1341999
M. Wt: 177.2 g/mol
InChI Key: RSBKALMWYNRSJK-UHFFFAOYSA-N
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Description

Methyl isoindoline-5-carboxylate is a chemical compound that is part of the isoindoline family, characterized by a bicyclic structure that includes an indoline system. While the provided papers do not directly discuss methyl isoindoline-5-carboxylate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for methyl isoindoline-5-carboxylate.

Synthesis Analysis

The synthesis of related compounds, such as methyl indole-3-carboxylate, involves regioselective dibromination, as described in the synthesis of methyl 5,6-dibromoindole-3-carboxylate . Similarly, the synthesis of methyl 5- and 6-nitroindole-2-carboxylates from indoline-2-carboxylic acid involves nitration and dehydrogenation steps . These methods could potentially be adapted for the synthesis of methyl isoindoline-5-carboxylate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl isoindoline-5-carboxylate has been determined using X-ray structural analysis . This technique could be employed to elucidate the crystal structure of methyl isoindoline-5-carboxylate, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactions involving related compounds, such as bromination and nitration, are key to modifying the core structure and introducing functional groups . These reactions are crucial for the diversification of the indole and quinoline scaffolds and could be relevant for the functionalization of methyl isoindoline-5-carboxylate.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl isoindoline-5-carboxylate are not directly reported in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility, melting point, and stability of the compound could be predicted based on the behavior of methyl indole and quinoline carboxylates under various conditions . Additionally, the reactivity of the compound in different chemical environments could be extrapolated from the known reactions of related structures.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Methyl arylglycinate derivatives, related to methyl isoindoline-5-carboxylate, have been efficiently orthopalladated, and the subsequent carbonylation of these complexes affords substituted (1H)-isoindolin-1-one-3-carboxylates. These derivatives serve as valuable synthetic intermediates and can be transformed into octahydroisoindole-1-carboxylic acid derivatives, crucial scaffolds in the synthesis of various biologically active compounds (Nieto et al., 2011).

Development of Herbicides

Research has shown that introducing a carboxylic ester group to isoindolinedione substituted benzoxazinone derivatives, which are structurally related to methyl isoindoline-5-carboxylate, results in analogues exhibiting significant herbicidal activities. These compounds have shown effectiveness against a range of dicotyledonous and monocotyledon weeds, demonstrating symptoms such as leaf cupping and necrosis typical of protox inhibitor herbicides (Huang et al., 2009).

Antibacterial Applications

Isoindolin-5-yl derivatives have been synthesized and exhibited excellent in vitro antibacterial spectra, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to quinolones. These compounds also showed significant Gram-negative activity, comparable to that of 7-(1-piperazinyl) fluoroquinolones, highlighting their potential in developing new antibacterial agents (Hayashi et al., 2002).

Green Chemistry Approaches

Innovative green chemistry techniques have been developed for the synthesis of isoindolines and dioxoisoindolines, which are structurally related to methyl isoindoline-5-carboxylate. These techniques employ simple heating and solventless reactions, aligning with the principles of green chemistry and potentially reducing the environmental impact of chemical synthesis (Andrade-Jorge et al., 2017).

Safety And Hazards

“Methyl isoindoline-5-carboxylate” has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 2,3-dihydro-1H-isoindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBKALMWYNRSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600395
Record name Methyl 2,3-dihydro-1H-isoindole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isoindoline-5-carboxylate

CAS RN

742666-57-5
Record name Methyl 2,3-dihydro-1H-isoindole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A toluene solution (20 mL) of 7-4 (181 mg, 0.48 mmol), 2-5 (171 mg, 0.60 mmol) and Et3N (266 μl, 1.9 mmol) was refluxed for 3 h and then concentrated to dryness. The residue was purified by flash chromatography (silica, 3:2 CH2Cl2 /acetone) to provide 7-5 as a colorless gum.
Name
7-4
Quantity
181 mg
Type
reactant
Reaction Step One
Name
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
266 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl isoindoline-5-carboxylate
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Citations

For This Compound
2
Citations
AJ Woodhead, H Angove, MG Carr… - Journal of medicinal …, 2010 - ACS Publications
… Coupling of methyl isoindoline-5-carboxylate to 36 gave intermediate 54. Saponification of the methyl ester followed by carbodiimide mediated coupling with N-methylpiperazine, and …
Number of citations: 287 pubs.acs.org
D Zhu, H Huang, DM Pinkas, J Luo… - Journal of medicinal …, 2019 - ACS Publications
… To methyl isoindoline-5-carboxylate hydrochloride 37 (90 mg, 0.42 mmol) in DMF were added 5-chloromethylpyrimidine (65 mg, 0.41 mmol) and potassium carbonate (145 mg, 1.05 …
Number of citations: 40 pubs.acs.org

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